2-(1H-Benzo[d]imidazol-2-yl)-1-methylpiperidin-4-one
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Overview
Description
2-(1H-Benzo[d]imidazol-2-yl)-1-methylpiperidin-4-one is a heterocyclic compound that features both benzimidazole and piperidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)-1-methylpiperidin-4-one typically involves the condensation of benzimidazole derivatives with piperidinone precursors. One common method involves the reaction of 2-aminobenzimidazole with 1-methyl-4-piperidone under acidic or basic conditions to form the desired product . The reaction can be carried out in solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzo[d]imidazol-2-yl)-1-methylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole or piperidinone rings are replaced by other substituents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base or acid catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole amines .
Scientific Research Applications
2-(1H-Benzo[d]imidazol-2-yl)-1-methylpiperidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)-1-methylpiperidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile: Known for its anticancer activity.
2-Phenylbenzimidazole derivatives: Exhibits various biological activities, including antimicrobial and anticancer properties.
(1H-Benzo[d]imidazol-2-yl)(phenyl)methanone: Used in optoelectronic applications.
Uniqueness
2-(1H-Benzo[d]imidazol-2-yl)-1-methylpiperidin-4-one is unique due to its combination of benzimidazole and piperidinone moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15N3O |
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Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-one |
InChI |
InChI=1S/C13H15N3O/c1-16-7-6-9(17)8-12(16)13-14-10-4-2-3-5-11(10)15-13/h2-5,12H,6-8H2,1H3,(H,14,15) |
InChI Key |
FUYHSYWFKAPTKX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=O)CC1C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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